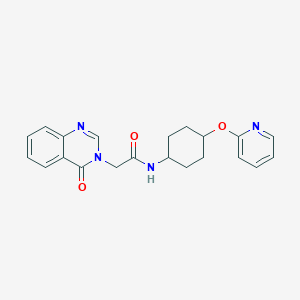

![molecular formula C11H13F3O3 B2944549 (R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol CAS No. 1204344-00-2](/img/structure/B2944549.png)

(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

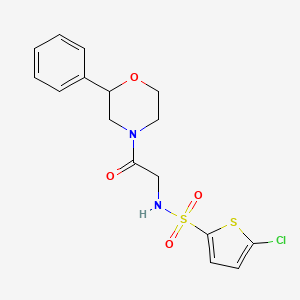

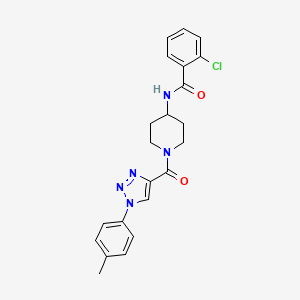

“®-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol” is a complex organic compound. It contains a trifluoro group, a methoxybenzyl group, and a propanol group. The “®” indicates that it is the R-enantiomer of the molecule, which refers to its specific spatial configuration .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of its atoms and functional groups. The presence of the trifluoro group could potentially introduce a strong electron-withdrawing effect, influencing the compound’s reactivity .

Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The trifluoro group is quite electronegative, which could make the compound susceptible to nucleophilic attack . The methoxybenzyl group could potentially be cleaved under certain conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of the trifluoro group could potentially increase the compound’s polarity .

Applications De Recherche Scientifique

Catalysis and Synthesis

- The utility of similar compounds in catalysis is demonstrated through the synthesis of optically pure compounds via lipase-catalyzed transesterification, showcasing the potential of such molecules in enantioselective synthesis (Sakai et al., 2000).

- Osmium-catalyzed oxidation of primary alcohols, including those with structures resembling "(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol", highlights the compound's relevance in oxidation reactions, offering a pathway to aldehydes from alcohols (Miguel A. Esteruelas et al., 2011).

Organic Synthesis and Intermediate Applications

- Research indicates the compound's role as a precursor in creating complex molecules, as seen in the synthesis of diverse trifluoromethyl heterocycles, showcasing its versatility in organic synthesis (Mark A. Honey et al., 2012).

- The synthesis and reactivity of compounds involving the (R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol structure, as seen in the development of rhodium(II) N-triflyl azavinyl carbenes, reveal its potential as a building block for producing highly reactive intermediates useful in various chemical transformations (N. Grimster et al., 2010).

Photopolymerization Applications

- The compound's derivatives have been explored for their photoinitiating abilities under near UV or visible LED irradiation, signifying its use in photopolymerization processes. This research opens doors to novel applications in coatings and 3D printing technologies (Jing Zhang et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-1,1,1-trifluoro-3-[(4-methoxyphenyl)methoxy]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3O3/c1-16-9-4-2-8(3-5-9)6-17-7-10(15)11(12,13)14/h2-5,10,15H,6-7H2,1H3/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZVCRBHIKWKAU-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COCC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)COC[C@H](C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

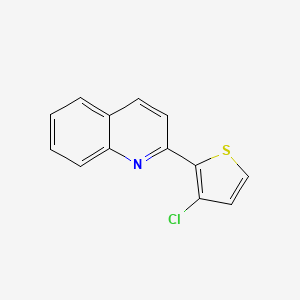

![2,4-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2944472.png)

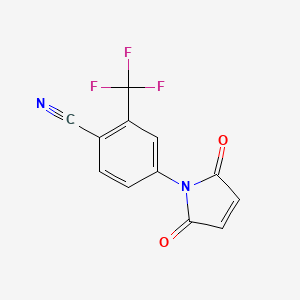

![2-[(2-Chlorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2944477.png)

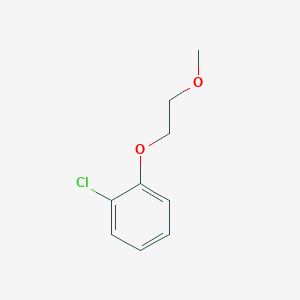

![5-(4-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2944480.png)

![Methyl 3-{[(4-ethoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2944481.png)

![N-[1-(3-Chloro-2-methylphenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2944489.png)